6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride

Overview

Description

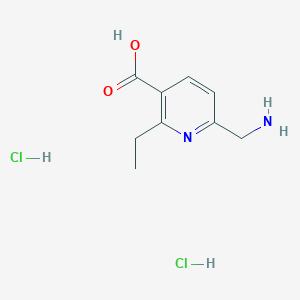

6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride is a pyridine derivative characterized by a 2-ethyl substituent on the pyridine ring, a carboxylic acid group at position 3, and an aminomethyl group at position 4. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Key attributes of the compound include:

- Molecular formula: Likely C₉H₁₃Cl₂N₂O₂ (inferred from structural analogs).

- Functional groups: Carboxylic acid (position 3), aminomethyl (position 6), ethyl (position 2).

- Applications: Potential use in drug development (e.g., as a building block for kinase inhibitors or receptor modulators) and chemical synthesis .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibitors and receptor binding. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride with analogous pyridine derivatives, emphasizing structural differences, physicochemical properties, and applications:

Key Findings:

Dihydrochloride salts (e.g., in the target compound and 6-(aminomethyl)picolinic acid dihydrochloride) enhance aqueous solubility, critical for formulation in injectable drugs . Ester derivatives (e.g., methyl 6-(aminomethyl)pyridine-3-carboxylate) serve as prodrugs, with esterases converting them to active carboxylic acids in vivo .

Functional Group Impact: Carboxylic acid at position 3 (target compound) vs. ester (): The free acid is more reactive in coupling reactions, while the ester is metabolically labile . Hydroxy group () vs. aminomethyl: The hydroxy group facilitates metal coordination, whereas the aminomethyl group enables covalent bonding in drug-target interactions .

Commercial Availability: Compounds like 6-(aminomethyl)picolinic acid dihydrochloride (CAS 2241594-35-2) have multiple suppliers, indicating established synthesis protocols and scalability .

Notes

Biological Activity

6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride is a chemical compound notable for its diverse applications in various scientific and industrial fields. Its unique structure, characterized by an aminomethyl group attached to a pyridine ring, positions it as a valuable intermediate in organic synthesis and pharmaceuticals. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₂Cl₂N₂O₂

- Molecular Weight : 239.11 g/mol

This compound features:

- An aminomethyl group that enhances its reactivity.

- A pyridine ring , which is known for its role in various biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. This mechanism is crucial in drug development, particularly for conditions requiring enzyme regulation.

- Receptor Interaction : The compound's structural features allow it to interact with various receptors, potentially influencing signaling pathways involved in cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, indicating potential use in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Cancer Cell Proliferation :

- Research focusing on enzyme inhibitors highlighted the effect of this compound on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and colon cancer models.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Aminomethyl)indole | Indole ring with aminomethyl group | Anticancer, antimicrobial |

| 2-Ethylpyridine-3-carboxylic acid | Pyridine ring without aminomethyl group | Limited biological activity |

| 4-Aminopyridine | Amino group on pyridine ring | Neurological applications |

Properties

IUPAC Name |

6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-2-8-7(9(12)13)4-3-6(5-10)11-8;;/h3-4H,2,5,10H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATRHQYTGARAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.